molecular formula C17H24N2O4 B2595536 N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide CAS No. 1797558-18-9

N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2595536
CAS No.: 1797558-18-9
M. Wt: 320.389
InChI Key: VICXIDCBMNMTOQ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

N1-cyclopentyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is an off-white powder . It is soluble in non-polar organic solvents but insoluble in water . It is sparingly soluble in ethanol . The exact boiling point is not available . The compound has a minimum assay of 99% .

Scientific Research Applications

Synthetic Methodologies and Chemical Behavior

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the versatility of oxalamides in synthetic chemistry (Mamedov et al., 2016).

The molecular structure, spectroscopic analysis, thermodynamic parameters, and molecular modeling studies of (2-methoxyphenyl)oxalate have been investigated to understand the chemical behavior of oxalate compounds. These studies provide insights into the molecular characteristics that govern the chemical behavior of oxalamides (Şahin et al., 2015).

Biological Interactions and Applications

The reactivity of oxalamide-based carbene was investigated, revealing potential applications in cyclopropanation and the synthesis of complex molecular structures. This research highlights the applicability of oxalamides in creating compounds with potential biological significance (Braun et al., 2012).

Synthesis of lignan conjugates via cyclopropanation was explored, including antimicrobial and antioxidant studies. These studies demonstrate the potential of oxalamide derivatives in the development of new antimicrobial and antioxidant agents, indicating a broad range of biological applications (Raghavendra et al., 2016).

Properties

IUPAC Name

N'-cyclopentyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-22-14-9-5-6-12(10-14)15(23-2)11-18-16(20)17(21)19-13-7-3-4-8-13/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICXIDCBMNMTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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